molecular formula C28H38ClN5O5S2 B6526584 ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride CAS No. 1135207-39-4

ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride

Cat. No.: B6526584
CAS No.: 1135207-39-4
M. Wt: 624.2 g/mol
InChI Key: ISQNJABUKHRNHJ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H38ClN5O5S2 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 623.2002894 g/mol and the complexity rating of the compound is 961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core substituted with a sulfonamide group and a benzothiazole moiety. Its structure can be represented as follows:

C26H34ClN5O5S\text{C}_{26}\text{H}_{34}\text{ClN}_{5}\text{O}_5\text{S}

Research indicates that compounds with similar structures often exhibit mechanisms involving the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are targets for various neurological disorders.

  • Acetylcholinesterase Inhibition :
    • Compounds structurally related to the target compound have shown significant AChE inhibition, which is essential for treating conditions like Alzheimer's disease. For instance, a related piperazine derivative demonstrated an IC50 value of 46.42 µM against BChE, suggesting potential efficacy in neurodegenerative diseases .
  • Selectivity :
    • The selectivity profile of the compound may indicate a preference for inhibiting BChE over AChE, which could lead to fewer side effects compared to non-selective inhibitors .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of similar compounds:

  • Cell Viability Assays : Various piperazine derivatives have been tested for cytotoxicity against cancer cell lines. For example, compounds exhibiting low cytotoxicity alongside high enzyme inhibition are considered promising candidates for further development .

Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
AChE InhibitionPiperazine Derivative157.31
BChE InhibitionPiperazine Derivative46.42
Cytotoxicity (Cancer Cells)Various Piperazines>100

Case Studies

  • Neuroprotective Effects :
    • A study involving piperazine derivatives demonstrated neuroprotective effects in animal models of Alzheimer's disease. The compounds were shown to reduce amyloid plaque formation and improve cognitive function metrics .
  • Antiviral Activity :
    • Certain derivatives have been evaluated for antiviral properties, particularly against viruses like Ebola. Compounds similar to the target compound were tested in vitro, showing promising results in inhibiting viral entry into host cells .

Properties

IUPAC Name

ethyl 4-[4-[3-(dimethylamino)propyl-(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O5S2.ClH/c1-6-38-28(35)31-16-18-32(19-17-31)40(36,37)23-11-9-22(10-12-23)26(34)33(15-7-14-30(4)5)27-29-25-21(3)20(2)8-13-24(25)39-27;/h8-13H,6-7,14-19H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQNJABUKHRNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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